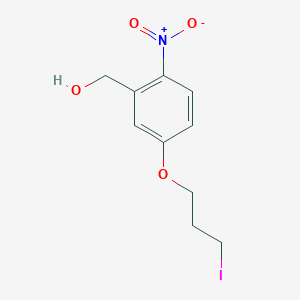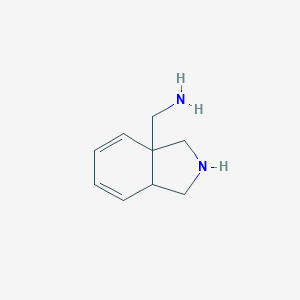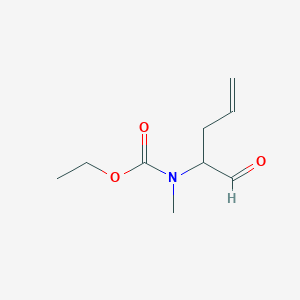
(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Overview
Description
Synthesis Analysis
A convenient and scalable synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves a Diels-Alder reaction followed by conversion into an acyl azide, a thermal Curtius rearrangement, and saponification (Fox et al., 2005). This method facilitates the production of single enantiomer products used in asymmetric catalysis.
Molecular Structure Analysis
The molecular structure of a derivative of this compound, 9,10-dihydro-11,12-bis[(1,3,3-trimethylureido)methyl]-9,10-ethanoanthracene dihydrate, has been studied. Its crystallographic data demonstrate a “syn-syn” conformation of urea substituents in the molecule (Karolak-Wojciechowska et al., 2005).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including its use as a precursor for aromatic polyamides synthesis via microwave-assisted polycondensation (Mallakpour & Rafiee, 2009). These polymers have notable solubility and thermal stability.
Physical Properties Analysis
The physical properties of this compound, such as solubility and thermal stability, are influenced by its structural features. For example, polymers derived from it show excellent solubility and high thermal stability, with significant weight loss recorded at high temperatures (Mallakpour & Rafiee, 2009).
Chemical Properties Analysis
The chemical properties of this compound are largely determined by its functional groups and molecular geometry. Its derivatives exhibit various chemical behaviors based on substituent variations, as observed in different synthesis and structural studies (Fox et al., 2005), (Karolak-Wojciechowska et al., 2005).
Scientific Research Applications
Chiral Ligands in Asymmetric Catalysis
The compound and its enantiomers serve as chiral backbones for several ligands used in asymmetric catalysis. A noteworthy synthesis involves a Diels-Alder reaction followed by a Curtius rearrangement to afford the racemic diamine. Diastereoisomeric salt resolution yields the single enantiomer products, crucial for applications in asymmetric catalysis, such as the Trost asymmetric allylic alkylation ligand (Fox et al., 2005).
Molecular Structure Characterization
X-ray crystallography has been utilized to elucidate the structure of derivatives, providing insights into their potential as MDR reversal agents. The "syn-syn" conformation of urea substituents within the molecule has been detailed, showcasing its structural complexity (Karolak‐Wojciechowska et al., 2005).
Asymmetric Synthesis
The enantiomers have been employed to synthesize new chiral monosulfonamides, which were then used as optically active ligands in the enantioselective ethylation of benzaldehyde and in asymmetric transfer hydrogenation (ATH) of acetophenone, demonstrating the compound's versatility in promoting asymmetric catalytic reactions (Huelgas et al., 2017).
Supramolecular Chemistry
The compound acts as a building block for supramolecular structures, engaging in host-guest chemistry. Its ability to form helical chirality in combination with other chiral molecules in the solid state has been documented, highlighting its potential in creating complex chiral architectures (Imai et al., 2009).
Polymer Science
In polymer science, derivatives have been synthesized for the creation of novel aromatic polyamides with high thermal stability and excellent solubility. These polymers exhibit promising properties for advanced materials, including inherent viscosities and thermal degradation temperatures, indicating their utility in high-performance applications (Mallakpour & Rafiee, 2009).
Safety and Hazards
properties
IUPAC Name |
(15R,16R)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDYSRZJOLDMRE-QDIHITRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C3[C@H]([C@@H](C(C2=C1)C4=CC=CC=C34)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383209 | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181139-49-1 | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the chirality of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine contribute to the formation of helical structures?
A1: this compound possesses inherent central chirality due to the two chiral carbon atoms at the 11 and 12 positions on the ethano-bridge. [] When combined with (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, which exhibits axial chirality, the two molecules self-assemble to form a two-component host system. The interaction between the central chirality of the diamine and the axial chirality of the acid induces helical chirality in the resulting supramolecular structure. [] This highlights the significance of molecular chirality in directing the self-assembly process towards specific chiral architectures.
Q2: Can you explain the interplay between diamine structure and helical chirality in Ni-salen metallofoldamers, specifically regarding this compound?
A2: In Ni-salen metallofoldamers, the incorporated diamine plays a crucial role in determining the helical bias of the resulting structure. Research has shown that diamines like this compound, with its rigid and bulky structure, lead to a smaller diastereomeric ratio of the helical forms compared to diamines like (1S, 2S)-1,2-diphenylethylenediamine. [] This suggests that the steric hindrance and conformational rigidity imposed by the ethanoanthracene moiety limit the preference for a specific helical handedness. In contrast, the more flexible diphenylethylenediamine allows for greater conformational freedom, leading to a higher selectivity for the P-helical diastereomer. This understanding is crucial for designing metallofoldamers with tailored helical configurations for applications in asymmetric catalysis and chiral recognition.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




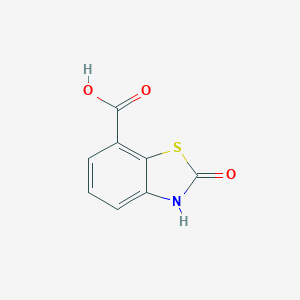

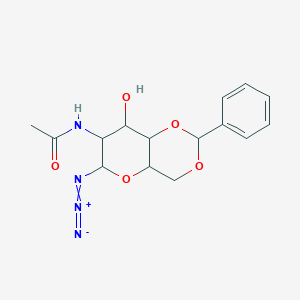




![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)

